
Butyl 3,3-dimethylbutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3,3-dimethylbutyrate: is an organic compound with the molecular formula C10H20O2. It is an ester derived from butanol and 3,3-dimethylbutyric acid. This compound is known for its pleasant fruity odor, making it a valuable component in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl 3,3-dimethylbutyrate can be synthesized through the esterification reaction between butanol and 3,3-dimethylbutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired ester in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Butyl 3,3-dimethylbutyrate primarily undergoes hydrolysis, transesterification, and oxidation reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of an acid or base catalyst.
Oxidation: The ester can undergo oxidation to form various oxidation products, depending on the oxidizing agent used
Major Products Formed:
Hydrolysis: Butanol and 3,3-dimethylbutyric acid.
Transesterification: A different ester and an alcohol.
Oxidation: Various oxidation products, depending on the conditions and reagents used
Aplicaciones Científicas De Investigación
Chemistry: Butyl 3,3-dimethylbutyrate is used as a model compound in studies of esterification and transesterification reactions. It serves as a reference compound for the development of new catalytic systems and reaction conditions .
Biology: In biological research, this compound is used to study the metabolism of esters and their effects on biological systems. It is also used in studies of enzyme-catalyzed esterification reactions .
Medicine: Research has shown that this compound and its metabolites have potential anti-inflammatory properties. Studies have demonstrated its efficacy in reducing inflammation in models of rheumatoid arthritis .
Industry: this compound is widely used in the fragrance and flavor industries due to its pleasant fruity odor. It is also used as a solvent in various industrial applications .
Mecanismo De Acción
The mechanism of action of butyl 3,3-dimethylbutyrate involves its metabolism into active metabolites, such as 3,3-dimethylbutyric acid. These metabolites can modulate the secretion of proinflammatory cytokines from macrophages, thereby exerting anti-inflammatory effects. The compound and its metabolites act through direct immunomodulatory effects rather than inhibition of bacterial enzymes .
Comparación Con Compuestos Similares
Butyl butyrate: Another ester with a fruity odor, used in similar applications in the fragrance and flavor industries.
Ethyl 3,3-dimethylbutyrate: A similar ester with slightly different physical and chemical properties.
Methyl 3,3-dimethylbutyrate: Another ester with similar applications but different volatility and odor profile.
Uniqueness: Butyl 3,3-dimethylbutyrate is unique due to its specific combination of butanol and 3,3-dimethylbutyric acid, which imparts distinct physical and chemical properties. Its pleasant fruity odor and potential anti-inflammatory properties make it valuable in both industrial and research applications .
Propiedades
Número CAS |
85204-26-8 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
butyl 3,3-dimethylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-7-12-9(11)8-10(2,3)4/h5-8H2,1-4H3 |
Clave InChI |
GXSOWLLSDPRKOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-chloro-4-methylsulfanyl-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12641947.png)
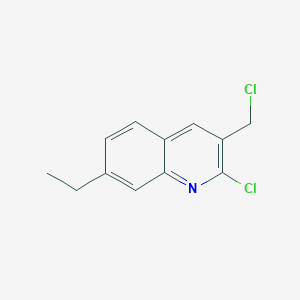
![Acetamide, N-[1-[3-[(2S)-4-(4-ethoxy-2-methylphenyl)-2-methyl-1-piperazinyl]-1,2,4-oxadiazol-5-yl]cyclobutyl]-](/img/structure/B12641953.png)
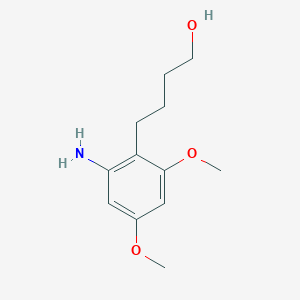
![4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid](/img/structure/B12641968.png)
![(E)-12-Methoxy-7-methyl-9,10-dihydrodibenzo[b,j][1]oxacycloundecin-5(8H)-one](/img/structure/B12641970.png)
![5-[(4-fluorophenyl)carbonyl]-4-hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B12641973.png)
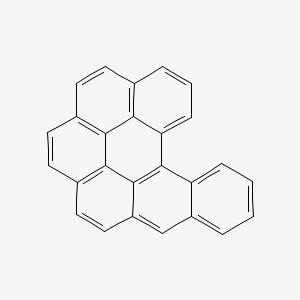

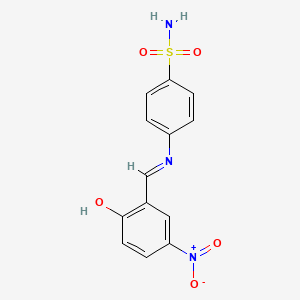
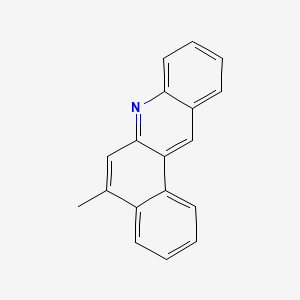

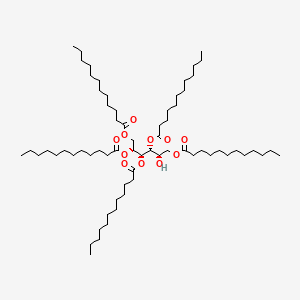
![2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12642027.png)
